molecular formula C11H9ClN2S B11874179 4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine CAS No. 1346707-84-3

4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine

Cat. No.: B11874179
CAS No.: 1346707-84-3
M. Wt: 236.72 g/mol
InChI Key: XWPDRCCCPYSFHH-UHFFFAOYSA-N
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Description

4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine is a chemical compound with the molecular formula C11H9ClN2S. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine typically involves the reaction of 4-chloropyridine with pyridin-4-ylmethanethiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine
  • 4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine
  • 2-Chloro-4-((pyridin-4-ylmethyl)thio)pyridine

Uniqueness

4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine and the pyridin-4-ylmethylthio group can significantly affect the compound’s chemical properties and its interactions with biological targets .

Properties

CAS No.

1346707-84-3

Molecular Formula

C11H9ClN2S

Molecular Weight

236.72 g/mol

IUPAC Name

4-chloro-2-(pyridin-4-ylmethylsulfanyl)pyridine

InChI

InChI=1S/C11H9ClN2S/c12-10-3-6-14-11(7-10)15-8-9-1-4-13-5-2-9/h1-7H,8H2

InChI Key

XWPDRCCCPYSFHH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CSC2=NC=CC(=C2)Cl

Origin of Product

United States

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